molecular formula C16H20O3 B184660 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- CAS No. 85389-87-3

2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl-

Cat. No. B184660
CAS RN: 85389-87-3
M. Wt: 260.33 g/mol
InChI Key: SUUYKCTXDRBLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- is a chemical compound that belongs to the class of flavones. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized through various methods, and its mechanism of action is well-understood.

Mechanism Of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- is well-understood. The compound acts as an inhibitor of various enzymes and pathways that are involved in inflammation, oxidative stress, and cancer progression. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation. Additionally, the compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.

Biochemical And Physiological Effects

2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells and tissues. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- in lab experiments is its ability to inhibit the activity of various enzymes and pathways that are involved in inflammation, oxidative stress, and cancer progression. Additionally, the compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the research of 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl-. One potential direction is to investigate the use of the compound as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the use of the compound as a potential chemopreventive agent for the prevention of cancer. Additionally, future research could focus on the development of more efficient synthesis methods for the compound and the investigation of its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- is a chemical compound that has shown promising results in various scientific research studies. The compound has potential therapeutic applications as an anti-inflammatory agent, antioxidant, and anti-cancer agent. The mechanism of action of the compound is well-understood, and it has been shown to have various biochemical and physiological effects. While the compound has several advantages for lab experiments, it also has some limitations. Future research could focus on investigating the potential therapeutic applications of the compound and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- can be achieved through various methods. One of the most common methods involves the reaction of 4-methylumbelliferone with 1-bromo-6-hexanol in the presence of a base such as potassium carbonate. The reaction results in the formation of the desired compound with a yield of around 60%.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various scientific research studies, including its use as an anti-inflammatory agent, antioxidant, and anti-cancer agent.

properties

CAS RN

85389-87-3

Product Name

2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl-

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

7-hexoxy-4-methylchromen-2-one

InChI

InChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-14-12(2)10-16(17)19-15(14)11-13/h7-8,10-11H,3-6,9H2,1-2H3

InChI Key

SUUYKCTXDRBLPW-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

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